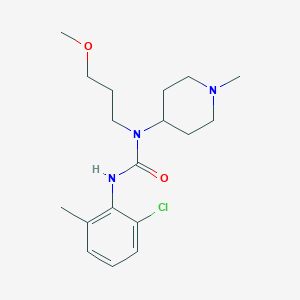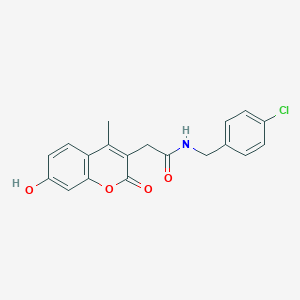
2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine, also known as DTT, is a heterocyclic organic compound that has been widely used in scientific research due to its unique chemical properties. DTT is a potent reducing agent that is commonly used to break disulfide bonds in proteins, which makes it an important tool for studying protein structure and function.
作用机制
2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine works by donating electrons to disulfide bonds in proteins, which breaks the bond and forms two sulfhydryl (-SH) groups. This process is known as reduction and is reversible. 2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine is a strong reducing agent because it has a high affinity for electrons and can donate them easily to disulfide bonds.
Biochemical and Physiological Effects
2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine can induce apoptosis (programmed cell death) in cancer cells by activating the caspase-3 pathway. 2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, 2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine has been shown to protect against oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).
实验室实验的优点和局限性
One of the main advantages of using 2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine in lab experiments is its potency as a reducing agent. 2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine is able to break disulfide bonds in proteins quickly and efficiently, which makes it a valuable tool for studying protein structure and function. Another advantage of 2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine is its stability. 2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine is relatively stable in solution and can be stored for long periods of time without losing its reducing activity.
One of the main limitations of using 2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine in lab experiments is its potential to interfere with downstream assays. 2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine can react with certain reagents used in downstream assays, such as iodoacetamide, which can lead to false results. In addition, 2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are many potential future directions for research involving 2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine. One area of interest is the development of new reducing agents that are more specific for certain types of disulfide bonds. Another area of interest is the development of 2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine analogs that have improved stability and reduced toxicity. In addition, there is a need for more research into the physiological effects of 2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine, particularly in vivo studies that can help to elucidate its potential therapeutic applications. Overall, 2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine is a valuable tool for scientific research that has many potential applications in the future.
合成方法
2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine can be synthesized through a multistep process involving the reaction of 2,6-dichloro-4-trifluoromethyl-1,3,5-oxadiazine with morpholine in the presence of a base. The resulting intermediate is then treated with sodium borohydride to yield 2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine. This synthesis method has been well-established in the literature and has been used to produce 2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine in large quantities for scientific research.
科学研究应用
2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine has a wide range of applications in scientific research, particularly in the field of biochemistry. As mentioned earlier, 2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine is a potent reducing agent that can break disulfide bonds in proteins. This property makes it a valuable tool for studying protein structure and function. 2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine is commonly used to reduce disulfide bonds in proteins prior to analysis by SDS-PAGE, a technique used to separate proteins based on their size. 2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine is also used in protein crystallization experiments to reduce disulfide bonds and improve crystal quality.
属性
IUPAC Name |
2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F6N4O3/c14-12(15,16)11(13(17,18)19)20-9(22-1-5-24-6-2-22)26-10(21-11)23-3-7-25-8-4-23/h1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWDXUZPVTTWBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(N=C(O2)N3CCOCC3)(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F6N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-ethyl-6-{[2-(1-methyl-1H-pyrazol-3-yl)-1-azepanyl]sulfonyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5485752.png)
![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5485764.png)
![(3S)-1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-ol](/img/structure/B5485767.png)



![2-morpholin-4-yl-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]benzamide](/img/structure/B5485779.png)

![N-[1-(hydroxymethyl)propyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5485791.png)
![3-methyl-7-[(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5485798.png)
![N,N-dimethyl-7-[(propylthio)acetyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5485802.png)
![3-(allylthio)-6-[4-(benzyloxy)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5485807.png)
![6-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.4]non-7-yl)carbonyl]-3,4-dihydro[1]benzothieno[2,3-c]pyridin-1(2H)-one](/img/structure/B5485811.png)